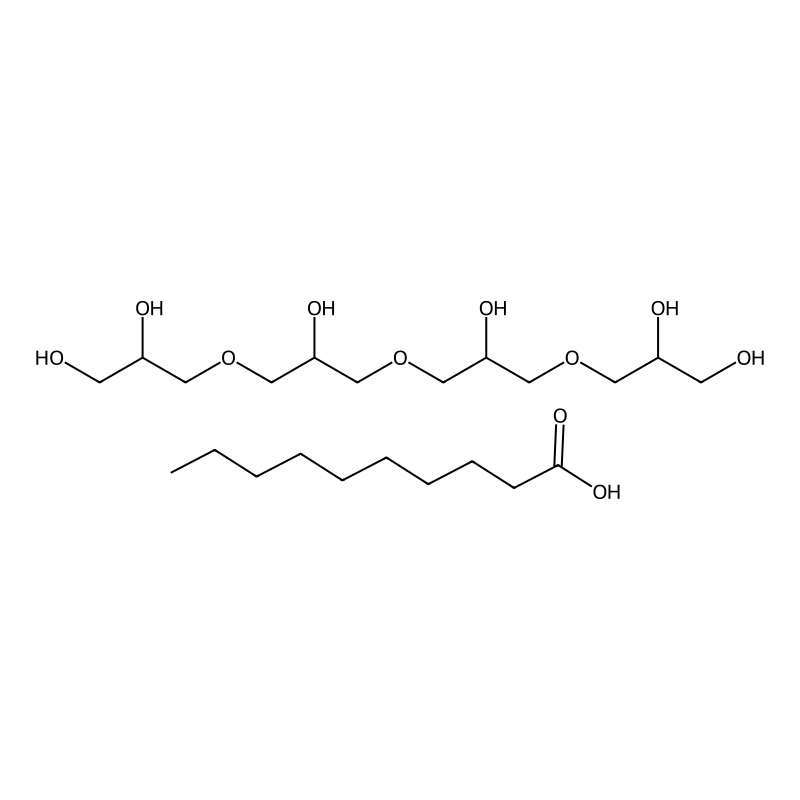Polyglyceryl-4 caprate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Polyglyceryl-4 caprate is an ester formed from the reaction of capric acid and polyglycerin-4. It is classified as a nonionic surfactant and serves primarily as an emulsifying agent in various formulations, particularly in cosmetics and personal care products. This compound is known for its ability to enhance the solubility of oil-based ingredients in water, thereby improving the stability and texture of emulsions. Polyglyceryl-4 caprate is recognized for its skin-conditioning properties, making it a popular choice in skincare formulations such as lotions, creams, shampoos, and cleansing products .
The synthesis of polyglyceryl-4 caprate involves the esterification reaction between polyglycerin-4 and capric acid. This reaction typically requires heat and may utilize a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
During this process, the hydroxyl groups of polyglycerin react with the carboxylic group of capric acid, resulting in the release of water and the formation of the ester linkage .
Polyglyceryl-4 caprate exhibits several biological activities that contribute to its utility in cosmetic formulations. It acts as a skin conditioning agent, enhancing moisture retention and improving skin texture. Additionally, it has been shown to have low irritation potential, making it suitable for sensitive skin applications. The compound does not promote nitrosamine formation due to its nitrogen-free nature, further supporting its safety profile in personal care products .
The synthesis of polyglyceryl-4 caprate can be achieved through various methods, including:
- Esterification: The most common method involves heating polyglycerin-4 with capric acid in the presence of a catalyst. This method allows for control over the reaction conditions to optimize yield and purity.
- Transesterification: This method can also be employed where existing esters are reacted with polyglycerin to form new esters.
- Microwave-Assisted Synthesis: Emerging techniques such as microwave-assisted synthesis can enhance reaction rates and yields while reducing energy consumption.
These methods allow for the production of polyglyceryl-4 caprate with varying degrees of purity and functionality depending on the desired application .
Polyglyceryl-4 caprate has a wide range of applications, particularly in:
- Cosmetics: It is used as an emulsifier in creams, lotions, shampoos, and other personal care products.
- Pharmaceuticals: The compound can serve as a solubilizer for active ingredients in topical formulations.
- Food Industry: It may be utilized as an emulsifying agent in certain food products.
Due to its effective emulsifying properties, it facilitates the blending of oil and water phases, contributing to product stability and texture .
Research indicates that polyglyceryl-4 caprate interacts well with various cosmetic ingredients without causing significant irritation or adverse reactions. Studies have shown that it can effectively solubilize essential oils and other lipophilic compounds into aqueous formulations. Its compatibility with other surfactants enhances its utility in creating stable emulsions across different pH ranges .
Polyglyceryl-4 caprate belongs to a class of compounds known as polyglyceryl esters, which include various derivatives based on different fatty acids. Here are some similar compounds:
| Compound Name | Source Fatty Acid | HLB Value | Unique Features |
|---|---|---|---|
| Polyglyceryl-4 Caprylate | Caprylic Acid | 10.5 | Similar emulsifying properties; lighter texture |
| Polyglyceryl-4 Oleate | Oleic Acid | 7.0 | Known for its moisturizing properties; used in hair care |
| Polyglyceryl-3 Laurate | Lauric Acid | 8.0 | Often used in cleansing products; provides mildness |
| Polyglyceryl-5 Stearate | Stearic Acid | 6.7 | Higher viscosity; suitable for thicker creams |
The uniqueness of polyglyceryl-4 caprate lies in its balance between hydrophilicity and lipophilicity, making it particularly effective for both oil-in-water emulsions and solubilizing oil-based ingredients in water-based formulations .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 13 of 14 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website.








